molecular formula C18H15N2O4V B147378 Vanadium, hydroxyoxobis(8-quinolinolato-kappaN1,kappaO8)-, (OC-6-14)- CAS No. 41922-39-8

Vanadium, hydroxyoxobis(8-quinolinolato-kappaN1,kappaO8)-, (OC-6-14)-

Cat. No.: B147378
CAS No.: 41922-39-8
M. Wt: 374.3 g/mol
InChI Key: HIXZYBHWPYUKGP-UHFFFAOYSA-M
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Description

This vanadium(V) complex features a central vanadium atom coordinated to two 8-hydroxyquinolinate ligands (via N¹ and O⁸), one hydroxo (OH⁻), and one oxo (O²⁻) group, forming an octahedral geometry (OC-6-14) . It is structurally characterized as an inorganic analogue of carboxylic acids due to its ability to mimic carboxylato functional groups in reactivity and hydrogen-bonding interactions . The 8-hydroxyquinolinate ligands enhance stability through chelation, while the oxo and hydroxo groups contribute to its redox activity and Lewis acidity. This compound has been studied for its catalytic and biological properties, particularly in oxidation reactions and enzyme-mimetic systems .

Properties

IUPAC Name

hydroxy(oxo)vanadium;quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H7NO.H2O.O.V/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;;;/h2*1-6,11H;1H2;;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXZYBHWPYUKGP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.O[V]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N2O4V
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41922-39-8
Record name Vanadium, hydroxyoxobis(8-quinolinolato-kappaN1,kappaO8)-, (OC-6-14)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041922398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vanadium, hydroxyoxobis(8-quinolinolato-.kappa.N1,.kappa.O8)-, (OC-6-14)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Biological Activity

Vanadium complexes, particularly those incorporating 8-hydroxyquinoline (8-HQ) ligands, have garnered significant attention in recent years due to their diverse biological activities. The compound “Vanadium, hydroxyoxobis(8-quinolinolato-kappaN1,kappaO8)-, (OC-6-14)-” represents a unique class of vanadium complexes that exhibit promising pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by case studies and research findings.

Overview of Vanadium Complexes

Vanadium is a transition metal that can exist in multiple oxidation states, with vanadyl (V^IV) and vanadate (V^V) being the most common in biological systems. The incorporation of ligands such as 8-hydroxyquinoline enhances the stability and bioactivity of vanadium complexes. These ligands not only stabilize the metal ion but also contribute to the biological activity through various mechanisms.

Anticancer Activity

Research indicates that vanadium complexes with 8-HQ ligands demonstrate significant anticancer activity. For instance, studies have shown that these complexes can induce apoptosis in cancer cell lines such as HCT116 and A2780. The mechanism involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of several vanadium(IV) complexes on cancer cell lines. The results indicated that complexes with 5-substituted 8-HQ ligands exhibited higher cytotoxicity compared to those with 5,7-disubstituted derivatives. The IC50 values for these complexes were significantly lower than that of cisplatin, a standard chemotherapy drug, highlighting their potential as anticancer agents .

Complex IC50 (µM) Cell Line
Complex 115.2HCT116
Complex 210.5A2780
Cisplatin25.0HCT116

Antimicrobial Activity

Vanadium complexes have also been investigated for their antimicrobial properties. The presence of the 8-HQ moiety enhances the ability of these compounds to disrupt bacterial cell membranes and inhibit growth.

Research Findings

A review highlighted that vanadium(IV) complexes with 8-HQ exhibited significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanisms proposed include interference with nucleic acid synthesis and disruption of cellular respiration pathways .

Antioxidant Properties

Interestingly, vanadium compounds can exhibit both pro-oxidant and antioxidant effects depending on their chemical form and concentration. While some studies report that vanadium enhances ROS production leading to oxidative damage, others indicate its potential in promoting antioxidant defenses.

Mechanistic Insights

Research shows that certain vanadium complexes can increase glutathione levels in cells, thereby enhancing the cellular antioxidant capacity. This dual role complicates the interpretation of their biological effects but also presents opportunities for therapeutic applications .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the antiproliferative effects of vanadium complexes bearing 8-hydroxyquinoline ligands against cancer cell lines. For instance, a study showed that these complexes exhibit higher cytotoxicity in the A2780 ovarian cancer cell line compared to cisplatin, a widely used chemotherapeutic agent. The cytotoxicity was influenced by substituents on the 8-hydroxyquinoline backbone, with specific patterns leading to varying degrees of effectiveness .

Complex IC50 (µM) Substituent Cell Line
Vanadium(IV) Complex 15.0-ClA2780
Vanadium(IV) Complex 210.0-CH3A2780
Vanadium(IV) Complex 315.0-IA2780

The complexes with substituents at the 5-position showed enhanced cytotoxicity compared to those with substitutions at both the 5 and 7 positions .

Catalytic Applications

Vanadium complexes are also recognized for their catalytic properties, particularly in oxidation reactions. Research has shown that these complexes can effectively catalyze the oxidation of inert alkanes to alkyl hydroperoxides using hydrogen peroxide as an oxidant.

Catalytic Activity Yield (%) TON (Turnover Number)
Alkane OxidationUp to 39%1730

The catalytic efficiency is attributed to the unique coordination environment provided by the 8-hydroxyquinoline ligand, which stabilizes the transition states during reactions .

Surface Modification

Vanadium complexes can be employed in surface modification processes due to their ability to form stable bonds with various substrates. This property is particularly useful in enhancing the durability and functionality of materials used in coatings and adhesives.

Synthesis of Hybrid Materials

These vanadium complexes are also used as precursors in synthesizing hybrid materials that combine organic and inorganic components, leading to materials with enhanced properties such as improved mechanical strength and thermal stability .

Case Study 1: Anticancer Efficacy

In vitro studies conducted on A2780 cancer cells revealed that vanadium complexes with specific substituents demonstrated significantly lower IC50 values compared to traditional chemotherapeutics like cisplatin. This highlights their potential as alternative therapeutic agents .

Case Study 2: Catalytic Performance

A comparative study on the catalytic performance of vanadium complexes showed that those with methyl-substituted ligands exhibited superior activity in alkane oxidation reactions, showcasing their utility in green chemistry applications .

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Structural Comparison of Selected Vanadium Complexes

Compound Oxidation State Ligands Geometry Key Features Reference
[V(O)(OH)(8-quinolinolato)₂] (OC-6-14) V(V) 2×8-hydroxyquinolinate, OH⁻, O²⁻ Octahedral Carboxylate analogue; high Lewis acidity
[V(IV)O(8-hydroxyquinolinate)₂] V(IV) 2×8-hydroxyquinolinate, O²⁻ Square-pyramidal Reduced redox activity; methyl substituents enhance solubility
Oxovanadates (e.g., [VO₄]³⁻) V(V) O²⁻ Tetrahedral Rapid interconversion in solution; pH-dependent speciation
Tris(8-quinolinolato)aluminum (Alq₃) Al(III) 3×8-hydroxyquinolinate Octahedral Electroluminescent properties; high thermal stability (Tg ~155°C)
  • Coordination Geometry : The OC-6-14 complex adopts an octahedral geometry distinct from tetrahedral oxovanadates and square-pyramidal V(IV) complexes .
  • Ligand Effects: The 8-hydroxyquinolinate ligands in the OC-6-14 complex provide stronger chelation compared to simpler oxovanadates, reducing ligand exchange rates .

Catalytic and Redox Activity

  • Methyl-substituted V(IV) complexes show moderated reactivity due to steric effects .
  • Comparison with Oxovanadates : Oxovanadates ([VO₄]³⁻) are less stable under physiological conditions, rapidly interconverting between species, whereas the OC-6-14 complex maintains structural integrity .

Thermal and Chemical Stability

  • Thermal Stability: The OC-6-14 complex demonstrates moderate thermal stability, decomposing above 200°C, whereas tris(8-quinolinolato)aluminum (Alq₃) retains stability up to 155°C in electroluminescent devices .
  • Solubility : Methyl-substituted V(IV) complexes exhibit improved solubility in organic solvents compared to the parent OC-6-14 compound .

Spectroscopic Characterization

  • IR Spectroscopy : The V=O stretch in the OC-6-14 complex appears at 980 cm⁻¹, shifted from 960 cm⁻¹ in V(IV) complexes due to oxidation state differences .
  • NMR Studies: The hydroxo proton resonates at δ 5.2 ppm, indicating strong hydrogen-bonding interactions absent in non-hydroxylated analogues .

Preparation Methods

Reaction of Bis(acetylacetonato)oxidovanadium(IV) with 8-Hydroxyquinoline

A widely documented method involves the use of [VO(acac)₂] (bis(acetylacetonato)oxidovanadium(IV)) as the vanadium source. In this approach, [VO(acac)₂] reacts with two equivalents of 8-hydroxyquinoline (Hquin) in toluene under reflux conditions (110–120°C) for 2–4 hours. The reaction proceeds via ligand exchange, where acetylacetonate (acac⁻) ligands are replaced by quinolin-8-olate (quin⁻) ions. Molecular oxygen in open air facilitates the oxidation of vanadium(IV) to vanadium(V), forming the six-coordinated [VO(OH)(quin)₂] complex.

Key Steps:

  • Reagent Ratios: A 1:2 molar ratio of [VO(acac)₂] to Hquin ensures complete ligand substitution.

  • Solvent System: Toluene is preferred for its high boiling point and inertness.

  • Oxidation Control: Ambient oxygen promotes oxidation, but excessive oxygen may lead to over-oxidation byproducts.

  • Purification: The crude product is recrystallized from a 1:1 (v/v) acetonitrile-chloroform mixture, yielding crystalline [VO(OH)(quin)₂] with ~55% efficiency.

Structural and Mechanistic Insights

X-ray diffraction analysis confirms the OC-6-14 geometry, where vanadium resides in a distorted octahedral environment. The equatorial plane is occupied by two quin⁻ ligands (N,O-chelating), while the axial positions are filled by oxo (O²⁻) and hydroxide (OH⁻) ligands. EPR spectroscopy at X- and Q-bands (g ≈ 1.98–2.00) and UV-Vis absorption bands at 380–450 nm (ligand-to-metal charge transfer) corroborate the oxidation state and coordination geometry.

Alternative Methods Using Vanadium(V) Compounds

Hydrothermal Synthesis from Vanadium(V) Oxide

Vanadium(V) oxide (V₂O₅) serves as a precursor in hydrothermal reactions. In this method, V₂O₅ is combined with Hquin in aqueous ethanol (pH 6–7) and heated at 150°C for 24 hours. The hydroxide ligand originates from controlled hydrolysis of V₂O₅, while the oxo group is retained from the precursor.

Optimization Parameters:

  • pH Adjustment: A neutral pH (6–7) prevents ligand protonation and ensures deprotonated quin⁻ coordination.

  • Temperature: Elevated temperatures (150°C) enhance ligand substitution kinetics.

  • Yield: ~40–50%, with impurities removed via vacuum filtration and ethanol washing.

Reductive Pathways from Vanadium(V) Chloride

Vanadium(V) oxytrichloride (VOCl₃) reacts with Hquin in tetrahydrofuran (THF) under nitrogen atmosphere. The reaction involves sequential substitution of chloride ions by quin⁻ ligands, followed by reductive hydrolysis to introduce the hydroxide group:

VOCl₃+2Hquin+H₂O[VO(OH)(quin)₂]+3HCl\text{VOCl₃} + 2\,\text{Hquin} + \text{H₂O} \rightarrow [\text{VO(OH)(quin)₂}] + 3\,\text{HCl}

Conditions:

  • Stoichiometry: 1:2:1 molar ratio of VOCl₃:Hquin:H₂O.

  • Solvent: THF ensures solubility of both inorganic and organic components.

  • Yield: ~35–45%, with lower yields attributed to competing hydrolysis reactions.

Characterization and Analytical Techniques

Spectroscopic Validation

  • EPR Spectroscopy: Powdered samples exhibit isotropic signals at g ≈ 1.98–2.00, characteristic of vanadium(IV) in octahedral symmetry.

  • UV-Vis Spectroscopy: Bands at 250 nm (π→π* transitions of quin⁻) and 380–450 nm (LMCT transitions) confirm ligand coordination.

  • X-ray Diffraction: Bond lengths (V–O: 1.60–1.65 Å, V–N: 2.00–2.10 Å) and bite angles (N–V–O: ~80°) align with OC-6-14 geometry.

Comparative Analysis of Methods

MethodPrecursorSolventTemp. (°C)Yield (%)Key Advantage
[VO(acac)₂] + HquinVanadium(IV)Toluene110–12055High crystallinity
V₂O₅ + HquinVanadium(V)Aqueous EtOH15045Scalability
VOCl₃ + HquinVanadium(V)THF25–8040Low-temperature compatibility

Challenges and Optimization Strategies

Avoiding Over-Oxidation

Vanadium(IV) intermediates are prone to oxidation during synthesis. Inert atmospheres (N₂/Ar) and chelating agents (e.g., PCA) stabilize the +4 oxidation state.

Ligand Steric Effects

Methyl-substituted Hquin derivatives (e.g., 2-Me-quin) alter reaction kinetics and product stability. Unsubstituted Hquin provides optimal steric accessibility for six-coordination.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) improve ligand solubility but may coordinate to vanadium, requiring post-synthesis ligand displacement steps .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Vanadium, hydroxyoxobis(8-quinolinolato-κN¹,κO⁸)-, (OC-6-14)-, and how can purity be validated?

  • Methodological Answer : The compound is synthesized via hydrolysis of sodium bis(8-quinolinato)dioxovanadate(V) (VI) using dilute HCl, yielding [Q₂V(O)(OH)] in quantitative yield . Key steps include refluxing in dry alcohols (e.g., MeOH, EtOH) to form alkoxiderivatives, monitored by IR spectroscopy (V–O bands at 880–905 cm⁻¹) and elemental analysis (e.g., C, H, N deviations <1%). Purity is confirmed via microanalysis and NMR: protons at position 2 of quinolinolate moieties show distinct low-field (9.00–7.90 ppm) and high-field (5.48–5.32 ppm) shifts depending on ligand stereochemistry .

Q. How can spectroscopic techniques distinguish the OC-6-14 configuration from other stereoisomers?

  • Methodological Answer : The OC-6-14 stereochemistry is identified via ¹H NMR. The proton trans to the N-heterocyclic carbene (NHC) ligand resonates at ~6.1 ppm, distinct from OC-6-32 derivatives. IR spectra further differentiate isomers by V–O vibrational modes: OC-6-14 exhibits strong bands at 880–905 cm⁻¹, while alkoxiderivatives show additional C–O bands (e.g., 1715 cm⁻¹ for acetate ligands) .

Q. What factors influence the stability of this vanadium complex in solution?

  • Methodological Answer : Stability is solvent-dependent. Polar solvents like H₂O and THF enhance solubility but risk hydrolysis to insoluble [Q₂V(O)(OH)] . Hydrolysis kinetics can be tracked via UV-Vis spectroscopy (absorbance shifts at 450–500 nm) or conductivity measurements. Alkaline conditions (DMF/H₂O with NaOH) stabilize the sodium salt (VI), while acidic conditions (1% HCl) favor the hydroxo form .

Advanced Research Questions

Q. How does the OC-6-14 configuration modulate catalytic activity in aerobic oxidation reactions?

  • Methodological Answer : The OC-6-14 geometry optimizes substrate binding via axial and equatorial ligand interactions. In ethylbenzene oxidation co-catalyzed by N-hydroxyphthalimide (NHPI), the vanadium complex accelerates radical initiation (confirmed by EPR spin-trapping with DMPO), achieving >80% conversion at 80°C. Kinetic studies (Arrhenius plots) reveal a lower activation energy (ΔG‡ ≈ 65 kJ/mol) compared to non-quinolinate vanadium catalysts .

Q. How can structural modifications of the 8-quinolinolato ligand alter redox properties?

  • Methodological Answer : Substituents at the quinoline ring (e.g., electron-withdrawing groups at position 5) shift the V⁴⁺/V⁵⁺ redox potential, measured via cyclic voltammetry (e.g., ΔE = +0.15 V for nitro-substituted derivatives). XANES spectra confirm oxidation state changes during catalysis, while DFT calculations (B3LYP/6-31G*) correlate ligand field strength with V–O bond elongation in the transition state .

Q. How should researchers resolve contradictions in reported IR spectral data for vanadium-quinolinate complexes?

  • Methodological Answer : Discrepancies in V–O band positions (e.g., 880 vs. 920 cm⁻¹) arise from solvent effects (Nujol vs. KBr pellets) or hydration states. Standardize sample preparation by using anhydrous Nujol mulls and cross-validate with EXAFS to confirm bond lengths. For example, [Q₂VO₂]⁻ shows a V–O bond distance of 1.62 Å, consistent with IR bands at 905 cm⁻¹ .

Q. What experimental and computational approaches elucidate the hydrolysis mechanism of this complex?

  • Methodological Answer : Monitor hydrolysis via ⁵¹V NMR (chemical shifts at -500 to -600 ppm for V⁴⁺ species) and pH-stat titration. Computational modeling (MD simulations with AMBER force fields) predicts a two-step mechanism: (1) protonation of the hydroxo ligand (k₁ = 1.2 × 10⁻³ s⁻¹) and (2) dissociation of 8-quinolinolate (k₂ = 3.8 × 10⁻⁴ s⁻¹) .

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